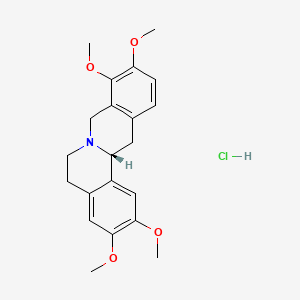

Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)-

Description

BenchChem offers high-quality Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZZQQRTPWMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-85-7, 2506-20-9, 6024-83-5 | |

| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropalmaline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmatine, hydrochloride, (+)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6024-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)-" synthesis pathway

An In-Depth Technical Guide to the Synthesis of (+)-Berbine, 2,3,9,10-tetramethoxy-, hydrochloride ((+)-Tetrahydropalmatine HCl)

Introduction

(+)-Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, more commonly known as (+)-Tetrahydropalmatine hydrochloride ((+)-THP HCl), is a chiral tetrahydroprotoberberine alkaloid.[1][2] This class of compounds, isolated from various medicinal plants like Stephania and Corydalis, exhibits a wide range of significant pharmacological activities.[1][3] Tetrahydropalmatine is recognized for its analgesic, sedative, and neuroprotective effects, making it a molecule of substantial interest in drug discovery and development.[1][2]

The structure of tetrahydropalmatine features a single stereocenter at the C-13a position, leading to two enantiomers, (+) and (-). The biological activity is often enantiomer-specific, with the (-)-enantiomer, in particular, accounting for most of the analgesic effects.[4] Consequently, the development of efficient and stereoselective synthetic pathways to access the desired enantiomer is a critical objective for researchers. This guide provides a detailed exploration of the core synthetic strategies, focusing on the chemical logic, experimental protocols, and modern advancements in the synthesis of (+)-Tetrahydropalmatine.

Retrosynthetic Analysis: A Strategic Overview

A logical retrosynthetic analysis of the tetrahydropalmatine core reveals that the tetracyclic framework can be disconnected through several strategic bond cleavages. The most common approaches involve breaking the bonds that form the B and C rings of the protoberberine skeleton. This typically leads back to two key building blocks: a substituted phenethylamine derivative and a substituted phenylacetic acid or benzaldehyde derivative. This strategy leverages well-established named reactions for the construction of the isoquinoline core.

Caption: Retrosynthetic disconnection of the Tetrahydropalmatine skeleton.

Core Synthetic Pathways

The construction of the tetrahydropalmatine scaffold primarily relies on two classical and robust methodologies for forming the tetrahydroisoquinoline core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

Pathway 1: The Bischler-Napieralski Reaction Approach

This is one of the most widely employed methods for synthesizing 3,4-dihydroisoquinolines.[5][6][7] The key step is the acid-catalyzed intramolecular cyclization of a β-phenethylamide. The electron-rich nature of the dimethoxy-substituted benzene ring facilitates the necessary electrophilic aromatic substitution.

Mechanism & Rationale: The reaction is initiated by activating the amide carbonyl with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5][6] This forms a highly electrophilic nitrilium ion intermediate. The adjacent electron-rich aromatic ring then acts as a nucleophile, attacking the nitrilium ion to close the ring and form the dihydroisoquinoline system after rearomatization. The subsequent reduction of the endocyclic imine and formation of the final ring complete the synthesis.

Caption: Workflow for the Bischler-Napieralski synthesis of THP.

Detailed Experimental Protocol (Racemic Synthesis):

-

Amide Synthesis: To a solution of homoveratrylamine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (CH₂Cl₂) at 0°C, slowly add a solution of 3,4-dimethoxyphenylacetyl chloride (1.1 equivalents) in CH₂Cl₂. Stir the mixture for 2-3 hours while allowing it to warm to room temperature. Wash the reaction mixture successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

-

Bischler-Napieralski Cyclization: Reflux the crude amide from the previous step in anhydrous toluene with phosphorus oxychloride (POCl₃, 2-3 equivalents) for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and carefully pour it onto crushed ice. Basify with concentrated ammonium hydroxide and extract with CH₂Cl₂. The combined organic extracts are washed, dried, and concentrated to give the crude 3,4-dihydroisoquinoline intermediate.[8]

-

Reduction to Tetrahydroisoquinoline: Dissolve the crude dihydroisoquinoline in methanol and cool to 0°C. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise. Stir the reaction for 1-2 hours at room temperature. Remove the methanol under vacuum, add water, and extract with CH₂Cl₂. The organic layer is dried and concentrated to yield the racemic tetrahydroisoquinoline derivative.

-

Berberine Bridge Formation (C-Ring Closure): Dissolve the resulting tetrahydroisoquinoline in a mixture of acetic acid and 37% aqueous formaldehyde. Heat the solution at 80-90°C for 2 hours. This constitutes a Pictet-Spengler type reaction to form the final ring.[9] After cooling, the mixture is basified and extracted to yield racemic (±)-Tetrahydropalmatine.

-

Salt Formation & Resolution: Dissolve the freebase in ethanol and add a stoichiometric amount of concentrated hydrochloric acid to precipitate (±)-Tetrahydropalmatine hydrochloride. The enantiomers can be resolved at this stage using a chiral resolving agent like tartaric acid or through chiral chromatography.

Pathway 2: The Pictet-Spengler Reaction Approach

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[9][10][11] The reaction proceeds under milder conditions when the aromatic ring is activated with electron-donating groups, as is the case for the THP precursors.[11]

Mechanism & Rationale: The reaction begins with the formation of a Schiff base (iminium ion under acidic conditions) between the phenethylamine and the aldehyde. The electron-rich aromatic ring then attacks the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution to form the new ring. This method directly yields the tetrahydroisoquinoline core.

Caption: Workflow for the Pictet-Spengler synthesis of THP.

Asymmetric Synthesis Strategies

Achieving an enantioselective synthesis of (+)-Tetrahydropalmatine is crucial. Modern organic synthesis has moved beyond classical resolution to develop highly efficient asymmetric methods.

-

Chiral Auxiliaries: One successful approach involves attaching a chiral auxiliary to the nitrogen of the starting material. For example, using commercially available (R)-(+)-1-phenylethylamine to form a chiral amide allows for diastereoselective cyclization.[3][12] The auxiliary directs the formation of one diastereomer preferentially, which can then be cleaved to yield the enantiopure product. The reaction of an o-toluamide anion derived from (R)-(+)-1-phenylethylamine with 6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to produce (13aR)-(+)-8-oxoprotoberberine with an enantiomeric excess greater than 96%.[12]

-

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral Brønsted acids or transition metal complexes, can catalyze key steps like the Pictet-Spengler or related cyclization reactions to produce the desired enantiomer directly, often in high enantiomeric excess.[10]

Purification and Characterization

The purification and rigorous characterization of intermediates and the final product are paramount to ensure scientific integrity.

Purification Techniques:

-

Column Chromatography: Silica gel column chromatography is extensively used to purify crude reaction products, separating the desired compound from starting materials and byproducts.[13]

-

Recrystallization: This is a powerful technique for purifying the final solid product, (+)-Tetrahydropalmatine HCl, to achieve high analytical purity.

Characterization Data: The identity and purity of the synthesized (+)-Tetrahydropalmatine are confirmed using a suite of spectroscopic and analytical methods.

| Technique | Purpose | Typical Observations for Tetrahydropalmatine |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Aromatic singlets (~6.6-6.7 ppm), four methoxy singlets (~3.85 ppm), and complex aliphatic signals for the tetracyclic core.[14][15] |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to aromatic, aliphatic, and methoxy carbons.[14] |

| Mass Spec (MS) | Determination of molecular weight and fragmentation pattern. | Expected molecular ion peak (M+) for the free base (C₂₁H₂₅NO₄) at m/z 355.43.[15] |

| Infrared (IR) | Identification of functional groups. | C-H (aromatic/aliphatic), C-O (methoxy), and C-N stretching vibrations.[14] |

| Chiral HPLC | Determination of enantiomeric excess (% ee). | Separation of (+) and (-) enantiomers on a chiral stationary phase to quantify enantiopurity.[4] |

| Specific Rotation | Confirmation of the absolute stereochemistry. | The (+) enantiomer will rotate plane-polarized light in a positive direction.[14] |

Conclusion

The synthesis of (+)-Berbine, 2,3,9,10-tetramethoxy-, hydrochloride is a well-established field that showcases the power of classical organic reactions while embracing modern asymmetric methodologies. The Bischler-Napieralski and Pictet-Spengler reactions provide reliable and robust routes to the core protoberberine skeleton. The critical challenge lies in controlling the stereochemistry at the C-13a position, a feat now achievable with high efficiency through the use of chiral auxiliaries and asymmetric catalysis. This guide provides the foundational knowledge and technical insight for researchers to confidently approach the synthesis of this pharmacologically vital alkaloid.

References

-

Warrener, R. N., et al. (1997). Asymmetric synthesis of protoberberine alkaloids via a tandem nucleophilic addition and intramolecular cyclisation of a chiral o-toluamide anion with 3,4-dihydroisoquinoline. Chemical Communications, (22), 2173-2174. [Link]

-

Warrener, R. N. (1997). Asymmetric synthesis of protoberberine alkaloids via a tandem nucleophilic addition and intramolecular cyclisation of a chiral o-toluamide anion with 3,4-dihydroisoquinoline. Chemical Communications. [Link]

-

Davis, F. A., & Mohanty, P. K. (2002). Asymmetric synthesis of the protoberberine alkaloid (S)-(-)-xylopinine using enantiopure sulfinimines. The Journal of Organic Chemistry, 67(4), 1290–1296. [Link]

-

Various Authors. (2023). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. ResearchGate. [Link]

-

Meyers, A. I., & Guiles, J. (1998). Total Synthesis of (−)-Tetrahydropalmatine via Chiral Formamidine Carbanions: Unexpected Behavior with Certain Ortho-Substituted Electrophiles. The Journal of Organic Chemistry, 63(23), 8140-8149. [Link]

-

Yasuda, S., et al. (2000). Convenient Synthesis of 2,3,9,10-Tetraoxygenated Protoberberine Alkaloids and Their 13-Methyl Alkaloids. Chemical & Pharmaceutical Bulletin, 48(3), 399-404. [Link]

-

Cao, Y., et al. (2021). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. eScholarship. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

-

ResearchGate. (n.d.). Synthesis of Tetrahydropalmatine. [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

-

Bianco, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 983. [Link]

-

Semantic Scholar. (2014). Determination for Synthesis and Content of Tetrahydropalmatine Based on High Performance Liquid Chromatography. [Link]

-

Procter, D. J., et al. (2015). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine. Organic & Biomolecular Chemistry, 13(28), 7644-7650. [Link]

-

Kametani, T. (1984). SYNTHESIS OF 2,3,9,10-TETRAOXYGENATED PROTOBERBERINE ALKALOID, TETRAHYDROPALMATINE. HETEROCYCLES, 22(5), 1071-1073. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

-

Yasuda, S., et al. (2000). Convenient synthesis of 2,3,9,10-tetraoxygenated protoberberine alkaloids and their 13-methyl alkaloids. Chemical & Pharmaceutical Bulletin, 48(3), 399-404. [Link]

-

Liu, Y. P., et al. (2021). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology, 12, 725139. [Link]

-

Procter, D. J., et al. (2015). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Organic & Biomolecular Chemistry, 13(28), 7644–7650. [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of 2,3,9,10-Tetraoxygenated Protoberberine Alkaloids and Their 13-Methyl Alkaloids. [Link]

-

Liu, J., et al. (2005). Stereoselective pharmacokinetics of tetrahydropalmatine after oral administration of (-)-enantiomer and the racemate. Chirality, 17(S1), S120-S125. [Link]

-

Mancia, P., et al. (2014). L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction. Future Medicinal Chemistry, 6(2), 167-175. [Link]

Sources

- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of protoberberine alkaloids via a tandem nucleophilic addition and intramolecular cyclisation of a chiral o-toluamide anion with 3,4-dihydroisoquinoline - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Stereoselective pharmacokinetics of tetrahydropalmatine after oral administration of (-)-enantiomer and the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. Asymmetric synthesis of protoberberine alkaloids via a tandem nucleophilic addition and intramolecular cyclisation of a chiral o-toluamide anion with 3,4-dihydroisoquinoline - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technischer Leitfaden zum Wirkmechanismus von Berberinhydrochlorid in Krebszellen

Für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Berberin, ein Isochinolin-Alkaloid, das aus verschiedenen Pflanzen gewonnen wird, hat in der onkologischen Forschung große Aufmerksamkeit erregt.[1][2][3] Seine antitumoralen Eigenschaften sind nicht auf einen einzelnen Wirkmechanismus zurückzuführen, sondern auf seine Fähigkeit, als pleiotroper Wirkstoff eine Vielzahl von zellulären Prozessen und Signalwegen gleichzeitig zu modulieren. Dieses Dokument bietet eine detaillierte technische Untersuchung der zentralen Mechanismen, durch die Berberinhydrochlorid seine krebshemmende Wirkung entfaltet. Wir analysieren die Modulation wichtiger Stoffwechsel- und Proliferationswege wie AMPK und mTOR, die Induktion von Apoptose, die Herbeiführung eines Zellzyklusarrests sowie die Hemmung von Metastasierung und Angiogenese. Ziel dieses Leitfadens ist es, Forschern eine fundierte Grundlage für die weitere Untersuchung und potenzielle Entwicklung von Berberin als adjuvantes oder primäres Therapeutikum in der Krebstherapie zu bieten.

Einleitung: Das vielschichtige Potenzial eines Naturstoffs

Berberin ist eine bioaktive Verbindung, die in den Wurzeln, Rhizomen und der Rinde von Pflanzen wie der Berberitze (Berberis vulgaris) vorkommt.[3][4] Während seine Verwendung in der traditionellen chinesischen und ayurvedischen Medizin seit Jahrhunderten zur Behandlung von Infektionen und Entzündungen dokumentiert ist, hat die moderne Wissenschaft sein breites pharmakologisches Potenzial aufgedeckt.[3][4] Besonders hervorzuheben ist seine robuste Antikrebswirkung, die in zahlreichen präklinischen Studien nachgewiesen wurde.[5][6][7]

Die Wirksamkeit von Berberin gegen Krebszellen beruht auf seiner Fähigkeit, an mehreren Fronten gleichzeitig anzugreifen. Anstatt ein einzelnes Zielprotein zu hemmen, beeinflusst es grundlegende zelluläre Prozesse, die für das Überleben und die Proliferation von Tumorzellen entscheidend sind. Dieser Leitfaden beleuchtet die kausalen Zusammenhänge hinter den vier primären antitumoralen Wirkmechanismen von Berberin.

Kernmechanismen der antitumoralen Wirkung

Modulation von Stoffwechselsignalwegen: Die AMPK/mTOR-Achse

Einer der fundamentalsten Wirkmechanismen von Berberin ist die Regulierung des zellulären Energiestoffwechsels. Krebszellen zeichnen sich durch einen reprogrammierten Stoffwechsel aus, der ein schnelles Wachstum ermöglicht und oft mit einer hyperaktiven mTOR-Signalkaskade verbunden ist.

Kausalität der Wirkung: Die AMP-aktivierte Proteinkinase (AMPK) fungiert als zentraler metabolischer Sensor der Zelle. Bei niedrigem Energieniveau (hohes AMP/ATP-Verhältnis) wird AMPK aktiviert und schaltet energieverbrauchende Prozesse ab, während es energieerzeugende Prozesse fördert. Berberin aktiviert AMPK, was zu einer nachgeschalteten Hemmung des "mammalian Target of Rapamycin" (mTOR)-Signalwegs führt.[8][9][10] mTOR ist ein entscheidender Regulator für Zellwachstum, Proliferation und Proteinsynthese und in vielen Krebsarten überaktiviert.[9] Durch die Hemmung von mTOR unterbindet Berberin effektiv die für das Tumorwachstum notwendige Biosynthese.[8][9] Studien deuten darauf hin, dass dieser Mechanismus konzentrationsabhängig sowohl AMPK-abhängig als auch AMPK-unabhängig ablaufen kann.[11][12]

Diagramm des AMPK/mTOR-Signalwegs:

Abbildung 1: Berberin aktiviert AMPK, was zur Hemmung von mTORC1 und damit zur Reduzierung der Zellproliferation führt.

Experimentelles Protokoll: Western Blot zur Analyse der AMPK/mTOR-Aktivierung

-

Zellbehandlung: Kultivieren Sie Krebszellen (z. B. Kolonkarzinomzellen SW620) bis zu einer Konfluenz von 70-80 %. Behandeln Sie die Zellen für 24 Stunden mit verschiedenen Konzentrationen von Berberinhydrochlorid (z. B. 0, 25, 50, 100 µM).

-

Proteinextraktion: Lysieren Sie die Zellen in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren ergänzt ist.

-

Proteinkonzentrationsbestimmung: Quantifizieren Sie die Proteinkonzentration mittels BCA-Assay.

-

Gelelektrophorese: Trennen Sie gleiche Proteinmengen (20-30 µg) mittels SDS-PAGE auf.

-

Proteintransfer: Übertragen Sie die getrennten Proteine auf eine PVDF-Membran.

-

Blockierung & Antikörperinkubation: Blockieren Sie die Membran für 1 Stunde in 5 %iger Magermilch oder BSA in TBST. Inkubieren Sie die Membran über Nacht bei 4 °C mit primären Antikörpern gegen Phospho-AMPK (Thr172), AMPK, Phospho-mTOR (Ser2448), mTOR und β-Aktin (Ladekontrolle).

-

Detektion: Waschen Sie die Membran und inkubieren Sie sie mit einem HRP-gekoppelten sekundären Antikörper. Detektieren Sie das Signal mittels Chemilumineszenz.

-

Analyse: Quantifizieren Sie die Bandenintensitäten und normalisieren Sie die Phospho-Proteine auf die Gesamtproteine, um die Aktivierung des Signalwegs zu bewerten.

Induktion der Apoptose (Programmierter Zelltod)

Eine der wirksamsten Strategien zur Beseitigung von Krebszellen ist die Auslösung der Apoptose. Berberin hat sich als potenter Induktor des programmierten Zelltods in einer Vielzahl von Tumorzelllinien erwiesen.[13][14]

Kausalität der Wirkung: Berberin löst Apoptose über mehrere, sich überschneidende Mechanismen aus:

-

Generierung reaktiver Sauerstoffspezies (ROS): Berberin führt zu einem Anstieg von ROS in den Mitochondrien, was oxidativen Stress verursacht und das mitochondriale Membranpotenzial stört.[5] Dies wiederum führt zur Freisetzung von Cytochrom c und zur Aktivierung des intrinsischen Apoptosewegs.

-

Aktivierung von Caspasen: Die Freisetzung von Cytochrom c initiiert eine Caspase-Kaskade, die in der Aktivierung von Effektor-Caspasen wie Caspase-3 gipfelt.[1][8] Diese Enzyme sind für den Abbau zellulärer Strukturen während der Apoptose verantwortlich.

-

Regulierung von Apoptose-Proteinen: Berberin verschiebt das Gleichgewicht zwischen pro- und anti-apoptotischen Proteinen. Es erhöht die Expression von pro-apoptotischen Proteinen wie Bax und unterdrückt gleichzeitig anti-apoptotische Proteine wie Bcl-2 und Survivin.[6][10][14]

-

Aktivierung von Stresskinasen: Es aktiviert Signalwege wie JNK/p38 MAPK, die bei zellulärem Stress eine pro-apoptotische Rolle spielen.[13]

Quantitative Daten zur Apoptose-Induktion

| Krebszelllinie | Berberin-Konzentration (µM) | Beobachtete Effekte |

| Kolonkarzinom (SW620) | 50 - 100 | Aktivierung von JNK/p38 MAPK, erhöhte FasL-Expression[13] |

| Leukämie (K562) | 10 - 50 | Reduzierung des Survivin-Proteins[14] |

| Brustkrebs (MCF-7) | 25 - 100 | Caspase-3-Aktivierung, Verringerung des Bcl-2/Bax-Verhältnisses |

| Prostatakrebs (PC-3) | 20 - 80 | Erhöhte ROS-Produktion, Verlust des mitochondrialen Membranpotenzials |

Diagramm der Apoptose-Induktion durch Berberin:

Abbildung 2: Berberin induziert Apoptose durch ROS-Produktion und die Regulierung von Bcl-2-Familienproteinen.

Experimentelles Protokoll: Annexin V/PI-Apoptose-Assay mittels Durchflusszytometrie

-

Zellbehandlung: Behandeln Sie die Krebszellen wie oben beschrieben mit Berberinhydrochlorid.

-

Zellernte: Ernten Sie sowohl adhärente als auch schwimmende Zellen und waschen Sie sie mit kaltem PBS.

-

Färbung: Resuspendieren Sie die Zellen in 1X Annexin-Bindungspuffer. Fügen Sie FITC-konjugiertes Annexin V und Propidiumiodid (PI) hinzu.

-

Inkubation: Inkubieren Sie die Zellen für 15 Minuten bei Raumtemperatur im Dunkeln.

-

Analyse: Analysieren Sie die Proben sofort mittels Durchflusszytometrie.

-

Lebende Zellen: Annexin V-negativ / PI-negativ.

-

Früh-apoptotische Zellen: Annexin V-positiv / PI-negativ.

-

Spät-apoptotische/nekrotische Zellen: Annexin V-positiv / PI-positiv.

-

-

Auswertung: Quantifizieren Sie den Prozentsatz der Zellen in jedem Quadranten, um den Grad der induzierten Apoptose zu bestimmen.

Zellzyklusarrest

Die unkontrollierte Proliferation von Krebszellen ist eine Folge des Verlusts der Zellzykluskontrolle. Berberin greift in diesen Prozess ein, indem es die Zelle an wichtigen Kontrollpunkten anhält und so die Vermehrung verhindert.

Kausalität der Wirkung: Berberin führt häufig zu einem Arrest in der G1- oder G2/M-Phase des Zellzyklus.[1][5] Dies geschieht durch die Modulation der Expression und Aktivität von Schlüsselregulatoren des Zellzyklus. Insbesondere wurde gezeigt, dass Berberin die Expression von Cyclin D1, einem entscheidenden Protein für den Übergang von der G1- in die S-Phase, herunterreguliert.[8][10][15] Die Hemmung von Cyclin D1 verhindert die Phosphorylierung des Retinoblastom-Proteins (Rb) und blockiert so den Eintritt in die DNA-Synthesephase.

Diagramm des Arbeitsablaufs zur Zellzyklusanalyse:

Abbildung 3: Standard-Workflow zur Untersuchung des Zellzyklusarrests nach Behandlung mit Berberin.

Experimentelles Protokoll: Zellzyklusanalyse mittels Propidiumiodid-Färbung

-

Zellbehandlung: Behandeln Sie die Zellen wie oben beschrieben.

-

Zellernte: Ernten Sie die Zellen und waschen Sie sie mit PBS.

-

Fixierung: Fixieren Sie die Zellen durch tropfenweise Zugabe von eiskaltem 70 %igem Ethanol unter ständigem Vortexen, um eine Aggregation zu vermeiden. Inkubieren Sie die Zellen für mindestens 2 Stunden bei -20 °C.

-

Färbung: Zentrifugieren Sie die fixierten Zellen und waschen Sie sie mit PBS. Resuspendieren Sie das Zellpellet in einer Färbelösung, die Propidiumiodid (PI) und RNase A enthält.

-

Inkubation: Inkubieren Sie die Proben für 30 Minuten bei 37 °C im Dunkeln.

-

Analyse: Analysieren Sie die Proben mittels Durchflusszytometrie. Der PI-Fluoreszenz-Peak korreliert mit dem DNA-Gehalt.

-

Auswertung: Modellieren Sie die resultierenden Histogramme, um den Prozentsatz der Zellen in den Phasen G1, S und G2/M zu quantifizieren und Verschiebungen nach der Berberin-Behandlung zu identifizieren.

Hemmung von Metastasierung und Angiogenese

Die Fähigkeit von Tumorzellen, in benachbarte Gewebe einzudringen und neue Blutgefäße zu bilden, ist entscheidend für das Tumorwachstum und die Bildung von Metastasen. Berberin zeigt auch hier hemmende Wirkungen.

Kausalität der Wirkung:

-

Unterdrückung der Epithelial-Mesenchymalen Transition (EMT): Berberin kann die EMT unterdrücken, einen Prozess, bei dem Krebszellen ihre zellulären Eigenschaften ändern, um invasiv und mobil zu werden.[5]

-

Hemmung der Invasion und Angiogenese: Studien haben gezeigt, dass Berberin die Invasion von Tumorzellen und die Bildung von Blutgefäßen im Tumorbereich sowohl in vitro als auch in vivo hemmt.[5]

-

Modulation von Entzündungswegen: Berberin hemmt den NF-κB-Signalweg, der nicht nur Entzündungen fördert, sondern auch Gene reguliert, die an Invasion und Metastasierung beteiligt sind.[6][8][10]

Synergistische Effekte und therapeutisches Potenzial

Ein besonders vielversprechender Aspekt der Wirkung von Berberin ist seine Fähigkeit, die Wirksamkeit von Standard-Chemotherapeutika zu verstärken. In Kombination mit Medikamenten wie Cisplatin oder Doxorubicin kann Berberin die Empfindlichkeit der Krebszellen gegenüber der Behandlung erhöhen und zur Überwindung von Arzneimittelresistenzen beitragen.[1][15] Dies eröffnet die Möglichkeit, Berberin als adjuvante Therapie einzusetzen, um die Wirksamkeit bestehender Behandlungen zu verbessern und potenziell deren Dosis und Nebenwirkungen zu reduzieren.

Schlussfolgerung

Berberinhydrochlorid stellt sich als ein hochpotenter, multi-targeting Naturstoff mit signifikanter antitumoraler Aktivität dar. Seine Fähigkeit, gleichzeitig zentrale Signalwege wie die AMPK/mTOR-Achse zu modulieren, Apoptose zu induzieren, den Zellzyklus zu arretieren und metastatische Prozesse zu hemmen, macht es zu einem äußerst interessanten Kandidaten für die onkologische Forschung und Entwicklung. Die in diesem Leitfaden beschriebenen Mechanismen und experimentellen Protokolle bieten eine solide Grundlage für Wissenschaftler, die das therapeutische Potenzial von Berberin weiter erforschen und validieren möchten. Die Übersetzung dieser vielversprechenden präklinischen Ergebnisse in klinische Anwendungen bleibt eine entscheidende nächste Hürde, die es zu überwinden gilt.

Referenzen

-

Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - NIH. (URL: )

-

Berberin - Facharztwissen. (URL: )

-

Ist Berberin ein natürlicher Verbündeter in der Krebsprävention und -b - Augment Life. (URL: )

-

Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed Central. (URL: )

-

Berberine induces apoptosis in SW620 human colonic carcinoma cells through generation of reactive oxygen species and activation of JNK/p38 MAPK and FasL | springermedizin.de. (URL: )

-

Berberin Vielseitiger Phytonährstoff | Stiftung Orthoknowledge. (URL: )

-

Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PubMed. (URL: )

-

Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells | PLOS One - Research journals. (URL: )

-

Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells - NIH. (URL: )

-

Berberin | Arzt Praxis Innere Medizin Allgemeinmedizin Radiologische Diagnostik Dippoldiswalde Dresden. (URL: )

-

Berberin – Effekte auf Magen- und Leberkrebs - esanum. (URL: )

-

Berberine-induced apoptosis via decreasing the survivin protein in K562 cell line. (URL: )

-

Berberin - DocCheck Flexikon. (URL: )

-

Berberin - Chemie.de. (URL: )

-

Berberin: Wirkung, Vorteile und Nebenwirkungen - Online Fitness Academy (OFA). (URL: )

-

Berberin – Wirkung, Vorteile und Nebenwirkungen - Bandini Pharma. (URL: )

-

Induktion der Apoptose in humanen Tumorzelllinien durch Inhibition der Phosphatidylinositol-3-Kinase - Universität Tübingen. (URL: )

Sources

- 1. Berberin | Arzt Praxis Innere Medizin Allgemeinmedizin Radiologische Diagnostik Dippoldiswalde Dresden [hausdoc.com]

- 2. Berberin - DocCheck Flexikon [flexikon.doccheck.com]

- 3. Berberin: Wirkung, Vorteile und Nebenwirkungen [online-fitness-academy.de]

- 4. bandini-pharma.de [bandini-pharma.de]

- 5. Berberin - Facharztwissen [medicoconsult.de]

- 6. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berberin Vielseitiger Phytonährstoff | Stiftung Orthoknowledge [orthoknowledge.eu]

- 8. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. augmentlifeshop.com [augmentlifeshop.com]

- 10. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells | PLOS One [journals.plos.org]

- 12. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berberine induces apoptosis in SW620 human colonic carcinoma cells through generation of reactive oxygen species and activation of JNK/p38 MAPK and FasL | springermedizin.de [springermedizin.de]

- 14. Berberine-induced apoptosis via decreasing the survivin protein in K562 cell line | springermedicine.com [springermedicine.com]

- 15. Das Ärztenetzwerk von Ärzten für Ärzte | esanum [esanum.de]

A Technical Guide to Berberine Hydrochloride: Biological Sources and Extraction Methodologies

This guide provides an in-depth exploration of berberine hydrochloride, a bioactive alkaloid with significant pharmacological interest. Intended for researchers, scientists, and professionals in drug development, this document delineates the primary biological origins of berberine and critically evaluates the spectrum of extraction methodologies, from traditional solvent-based approaches to advanced, green technologies. The narrative emphasizes the scientific rationale behind procedural choices, ensuring a robust and validated understanding of the principles and practices involved in obtaining high-purity berberine hydrochloride for research and pharmaceutical applications.

Introduction to Berberine Hydrochloride

Berberine is a quaternary ammonium salt belonging to the protoberberine group of isoquinoline alkaloids, recognized for its distinct yellow color.[1][2] It is predominantly found in the roots, rhizomes, stems, and bark of various plant species.[1][3] For millennia, plants containing berberine have been integral to traditional Chinese and Ayurvedic medicine.[4][5] In contemporary research, berberine is investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and metabolic regulatory effects.[6][7][8] The hydrochloride salt of berberine is a common form used in supplements and for research due to its stability, though its aqueous solubility can be a limiting factor.[9][10][11]

Principal Biological Sources of Berberine

Berberine is distributed across several plant families, with significant concentrations found in specific genera. The selection of a plant source is a critical first step, directly influencing the efficiency and economic viability of the extraction process.

The Berberis Genus: A Primary Reservoir

The genus Berberis, commonly known as barberry, encompasses approximately 450-500 species and is a principal natural source of berberine.[7] These shrubs are found in temperate and subtropical regions.[12] Species notable for their high berberine content include:

-

Berberis vulgaris (European Barberry): The bark of B. vulgaris can contain over 8% total alkaloids, with berberine being the major constituent at about 5%.[7]

-

Berberis aristata (Tree Turmeric): Widely used in traditional medicine, the root and stem of this species are rich sources of berberine.[1][13]

-

Berberis aquifolium (Oregon Grape): This species is another significant source of berberine.[1][5]

The bright yellow inner bark of Berberis species is a characteristic indicator of the presence of berberine.[12]

Coptis chinensis (Chinese Goldthread)

Coptis chinensis, or Huanglian, is a renowned herb in traditional Chinese medicine, primarily due to its high concentration of berberine and other related alkaloids like coptisine and palmatine.[2][7][14] The rhizomes of Coptis chinensis are the primary part of the plant used for berberine extraction.[7][15] The berberine content in the rhizome can be influenced by factors such as altitude and cultivation conditions.[16]

Phellodendron amurense (Amur Cork Tree)

The bark of Phellodendron amurense, known as Huang Bai, is another significant source of berberine.[17][18][19] This tree is native to Eastern Asia and its bark has been used traditionally for various medicinal purposes.[18] In addition to berberine, the bark contains other alkaloids such as palmatine and jatrorrhizine.[18]

Other Notable Sources

Other plants that contain berberine include:

-

Hydrastis canadensis (Goldenseal): This North American plant contains significant amounts of berberine, and in some cases, has been found to have a higher berberine content than Coptis chinensis.[1][14][20]

-

Argemone mexicana (Prickly Poppy) [1]

-

Eschscholzia californica (California Poppy) [1]

The choice of plant material is often dictated by regional availability, berberine concentration, and the presence of other alkaloids that may complicate purification.

Extraction Methodologies for Berberine Hydrochloride

The extraction of berberine from its botanical sources is a critical step that dictates the yield and purity of the final product. Methodologies range from traditional solvent-based extractions to modern, technologically advanced techniques designed for higher efficiency and environmental sustainability.

Traditional Extraction Methods

Conventional methods are often straightforward and require less specialized equipment, but they can be time-consuming and may use large volumes of solvents.[21]

This is the most fundamental approach, relying on the solubility of berberine in various solvents.

-

Water/Acidified Water Extraction: Berberine salts are soluble in water, particularly under acidic conditions.[6] A common method involves boiling the plant material in water or a dilute acid solution (e.g., 0.5% H2SO4).[22] The acidification helps to convert berberine into its more soluble salt form.[9] The acid-water impregnation method is considered relatively simple and cost-effective for industrial applications.[6][23]

-

Ethanol/Methanol Extraction: Alcohols like ethanol and methanol are effective solvents for extracting berberine.[9][22] Maceration or refluxing the plant material with these solvents can yield a crude extract.[9] Ethanol is often preferred due to its lower toxicity compared to methanol.

-

Lime Milk Method: This alkaline extraction involves soaking the plant material in lime water (calcium hydroxide solution).[22] The berberine is then precipitated from the resulting solution.[22] While effective, this method can consume a significant amount of lime milk.[6][23]

The primary drawback of these traditional methods is often a lower yield compared to more modern techniques.[21]

Advanced Extraction Techniques

Modern extraction technologies aim to improve efficiency, reduce extraction time and solvent consumption, and minimize the degradation of the target compound.[21][24]

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer of berberine into the solvent.[22] This method has been shown to significantly increase extraction yield and reduce extraction time compared to conventional methods.[6]

Experimental Protocol: Ultrasound-Assisted Extraction of Berberine

-

Preparation of Plant Material: Grind the dried plant material (e.g., Berberis root bark) to a fine powder.

-

Solvent Selection: Choose an appropriate solvent, such as ethanol or methanol.

-

Extraction: Mix the powdered plant material with the solvent in a vessel. Place the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Sonication: Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30-60 minutes). Maintain a constant temperature.

-

Filtration: After sonication, filter the mixture to separate the extract from the solid plant residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude berberine extract.

MAE employs microwave energy to heat the solvent and the plant material. The localized heating within the plant cells causes a buildup of pressure, leading to cell rupture and the release of berberine into the solvent.[6] MAE is known for its high speed, efficiency, and reduced solvent usage.[25] Studies have shown that MAE can provide a higher yield of berberine in a much shorter time compared to Soxhlet extraction and maceration.[6][25]

Experimental Protocol: Microwave-Assisted Extraction of Berberine

-

Preparation of Plant Material: Prepare a fine powder of the dried plant material.

-

Extraction: Place the powdered material in a microwave-transparent vessel with a suitable solvent (e.g., 80% ethanol).[13]

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled power and for a specific duration (e.g., 60% power for 3 minutes).[6]

-

Cooling and Filtration: Allow the mixture to cool, then filter to separate the extract.

-

Solvent Removal: Concentrate the filtrate by evaporating the solvent to yield the crude extract.

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical CO2 has properties of both a liquid and a gas, allowing it to penetrate the plant material effectively and dissolve the target compounds. By modifying the pressure and temperature, the solvating power of the supercritical fluid can be tuned. Modifiers such as methanol or ethanol are often added to the CO2 to enhance the extraction of polar compounds like berberine.[15][25] SFE is considered a green technology as it uses a non-toxic and environmentally benign solvent.[6]

EAE involves the use of enzymes, such as cellulases and pectinases, to break down the plant cell wall components.[26] This enzymatic degradation enhances the release of intracellular contents, including berberine, into the extraction solvent.[27] EAE is often used in combination with other methods like UAE or MAE to further improve extraction efficiency.[27] This method is highly specific and operates under mild conditions, which helps to preserve the integrity of the extracted compound.[27]

Comparative Analysis of Extraction Methods

| Extraction Method | Principle | Advantages | Disadvantages |

| Solvent Extraction | Differential solubility of berberine in a solvent. | Simple, low equipment cost.[21] | Time-consuming, large solvent volume, lower yield.[21] |

| Ultrasound-Assisted | Acoustic cavitation disrupts cell walls. | Faster, higher yield, reduced solvent consumption.[6] | Requires specialized equipment. |

| Microwave-Assisted | Localized heating ruptures cells. | Very fast, high efficiency, reduced solvent use.[6][25] | Requires specialized microwave equipment, potential for thermal degradation if not controlled. |

| Supercritical Fluid | Tunable solvating power of supercritical CO2. | Environmentally friendly, high purity extract.[6] | High initial equipment cost, may require modifiers for polar compounds.[15] |

| Enzyme-Assisted | Enzymatic degradation of cell walls. | High specificity, mild operating conditions, environmentally friendly.[27] | Cost of enzymes, longer reaction times may be needed. |

Purification and Conversion to Berberine Hydrochloride

The crude extract obtained from any of the above methods is a mixture of various compounds. Therefore, a purification process is necessary to isolate berberine.

Purification Steps

-

Filtration and Concentration: The initial extract is filtered to remove solid residues and then concentrated under reduced pressure.[9]

-

Acid-Base Extraction: This technique leverages the pH-dependent solubility of berberine.[6] Berberine is converted to its salt form (soluble in water) in an acidic medium and then precipitated by making the solution alkaline.

-

Crystallization: The purified berberine can be crystallized from a suitable solvent to further enhance its purity.

Conversion to Berberine Hydrochloride

To obtain berberine hydrochloride, the purified berberine base is dissolved in a suitable solvent, and hydrochloric acid (HCl) is added.[9][13] This converts the berberine to its hydrochloride salt, which often has improved stability.[9] The berberine hydrochloride can then be precipitated, filtered, and dried.[9][13]

Experimental Protocol: Conversion to Berberine Hydrochloride

-

Dissolution: Dissolve the crude or purified berberine extract in an appropriate aqueous or alcoholic solution.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 10% HCl) to the berberine solution while stirring.[13]

-

Precipitation/Crystallization: Allow the berberine hydrochloride to precipitate or crystallize out of the solution, which can be facilitated by cooling (e.g., at 5°C for 24 hours).[13]

-

Filtration and Washing: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove impurities.

-

Drying: Dry the purified berberine hydrochloride crystals under vacuum at a controlled temperature.

Visualization of Workflows

General Extraction and Purification Workflow

Caption: Generalized workflow for the extraction and purification of berberine hydrochloride.

Comparative Logic for Method Selection

Caption: Decision matrix for selecting an appropriate berberine extraction method.

Conclusion

The selection of an appropriate biological source and extraction method for berberine hydrochloride is a multi-faceted decision that depends on factors such as desired yield and purity, economic considerations, environmental impact, and available technology. While traditional solvent extraction methods are simple and inexpensive, they are often outperformed by advanced techniques like ultrasound-assisted and microwave-assisted extraction in terms of efficiency and sustainability. Supercritical fluid extraction represents a highly green and tunable option, albeit with higher capital investment. A thorough understanding of the principles behind each method, coupled with careful optimization of process parameters, is crucial for obtaining high-quality berberine hydrochloride for research and development purposes.

References

-

A comprehensive review of recent advances in the extraction and therapeutic potential of berberine. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Berberine. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Liu, B., Li, W., Chang, Y., Dong, W., & Ni, L. (2006). Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1056–1060. [Link]

-

Al-Khayri, J. M., et al. (2021). Advanced extraction techniques for Berberis species phytochemicals: A review. International Journal of Food Science & Technology, 56(10), 4913-4925. [Link]

-

Study and optimization of berberine extraction conditions from barberry root by supercritical carbon dioxide. (n.d.). Research and Innovation in Food Science and Technology. Retrieved January 2, 2026, from [Link]

-

Extraction process of Berberine HCL. (2024, November 6). Xi'an Lyphar Biotech Co., Ltd. [Link]

-

Advanced extraction techniques for Berberis species phytochemicals: A review. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

A comprehensive review of recent advances in the extraction and therapeutic potential of berberine. (2025, July 14). PubMed Central. [Link]

-

Ríos, J. L., & Giner, R. M. (2017). Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. Frontiers in Pharmacology, 8, 306. [Link]

-

Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species. (2009, August 24). PubMed Central. [Link]

-

Phellodendron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 2, 2026, from [Link]

-

[Analysis of contents of berberine in Coptis chinensis of Lichuan]. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

A comprehensive review of recent advances in the extraction and therapeutic potential of berberine. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

What are the Production Processes of Berberine Powder? (2024, August 27). Bioway Organic. [Link]

-

Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction. (n.d.). Ovid. Retrieved January 2, 2026, from [Link]

-

Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. (n.d.). Frontiers. Retrieved January 2, 2026, from [Link]

-

Microwave Assisted Extraction of Berberine and Preparation of Berberine Hydrochloride from Berberis Aristata Variety of Nepal, and Quantification using RP-HPLC and HPTLC Methods. (2021, December 14). European Journal of Medicinal Plants. [Link]

-

List Of Plants Contain Berberine. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Berberis species. (n.d.). Oxford University Plants 400. Retrieved January 2, 2026, from [Link]

-

Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid. (2020, April 6). ACS Publications. [Link]

-

Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species. (2025, August 9). ResearchGate. [Link]

-

Original Research Article. (n.d.). AWS. Retrieved January 2, 2026, from [Link]

-

Phase solubility diagram of berberine chloride in water. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Solubility of Berberine Chloride in Various Solvents. (2025, August 10). ResearchGate. [Link]

-

Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species. (n.d.). springermedizin.de. Retrieved January 2, 2026, from [Link]

-

Phellodendron Amurense Extract Berberine 20:1. (n.d.). Natural Alchemy. Retrieved January 2, 2026, from [Link]

-

Phellodendron. (n.d.). vital.ly. Retrieved January 2, 2026, from [Link]

- Technique for preparing berberine hydrochloride by microwave-enzyme method. (2013, December 11).

-

(PDF) Microwave Assisted Extraction of Berberine and Preparation of Berberine Hydrochloride from Berberis Aristata Variety of Nepal, and Quantification using RP-HPLC and HPTLC Methods. (2021, December 22). ResearchGate. [Link]

-

Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

(PDF) Microwave assisted Subcritical water extraction of Berberine hydrochloride from the roots of Berberis Aristata using Harmony search algorithm. (2025, August 9). ResearchGate. [Link]

-

What is the source of berberine? (2025, April 8). Dr.Oracle. [Link]

-

98% Berberine Powder Coptis Chinensis Root Extract Berberine Hydrochloride CAS 2086-83-1. (n.d.). Changsha Herbway Biotech Co., Ltd. [Link]

-

Plant sources containing berberine with potential of control type 2 diabetes mellitus: A brief literature review. (2024, November 9). Journal of Medicinal Plants Research. [Link]

-

Berberine: Benefits, Side Effects, and Weight Loss. (2024, August 28). WebMD. [Link]

- Improved method for extracting berberine. (n.d.). Google Patents.

-

A comprehensive review of recent advances in the extraction and therapeutic potential of berberine. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

- 1. Berberine - Wikipedia [en.wikipedia.org]

- 2. 98% Berberine Powder Coptis Chinensis Root Extract Berberine Hydrochloride CAS 2086-83-1 [herbwaybio.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. Berberine: Benefits, Side Effects, and Weight Loss [webmd.com]

- 6. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ffhdj.com [ffhdj.com]

- 9. Extraction process of Berberine HCL Chinese Factory Provide Top Quality [biolyphar.com]

- 10. Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxford University Plants 400: Berberis species [herbaria.plants.ox.ac.uk]

- 13. journalejmp.com [journalejmp.com]

- 14. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Analysis of contents of berberine in Coptis chinensis of Lichuan] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phellodendron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 18. Phellodendron Amurense Extract Berberine 20:1 – Natural Alchemy [naturalalchemy.com.au]

- 19. Phellodendron | vital.ly [vital.ly]

- 20. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species | springermedizin.de [springermedizin.de]

- 21. researchgate.net [researchgate.net]

- 22. What are the Production Processes of Berberine Powder? - Knowledge - Bioway Organic [biowayorganicinc.com]

- 23. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]

- 26. CN102807565A - Improved method for extracting berberine - Google Patents [patents.google.com]

- 27. CN103435607A - Technique for preparing berberine hydrochloride by microwave-enzyme method - Google Patents [patents.google.com]

(+)-Berbine, 2,3,9,10-tetramethoxy-, hydrochloride discovery and history

An In-depth Technical Guide to the Discovery and History of (+)-Berbine, 2,3,9,10-tetramethoxy-, hydrochloride (Xylopinine)

Authored by: Gemini, Senior Application Scientist

Abstract

(+)-Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, commonly known as Xylopinine, is a naturally occurring tetrahydroprotoberberine alkaloid that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of Xylopinine. We delve into its isolation from natural sources, detail synthetic methodologies for its preparation, and explore its diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising bioactive compound.

Introduction and Historical Context

Xylopinine belongs to the tetrahydroprotoberberine class of isoquinoline alkaloids, a group of natural products known for their diverse biological activities.[1] First identified in various plant species, particularly from the Annonaceae and Menispermaceae families, Xylopinine has been isolated from plants such as Xylopia laevigata and Stephania rotunda.[1] Its structure features a tetracyclic core with four methoxy groups, which contribute to its lipophilicity and potential for biological interactions.

The broader family of berberine and its analogs has a long history in traditional medicine, particularly in Chinese medicine, for treating a variety of ailments.[2][3] This historical use has spurred modern scientific investigation into the pharmacological properties of these compounds, with Xylopinine emerging as a molecule of interest due to its unique stereochemistry and bioactivity.

Isolation from Natural Sources

The initial discovery of Xylopinine was the result of phytochemical investigations of various plant species. The isolation of natural products like Xylopinine is a multi-step process that requires careful extraction and purification to obtain the compound in a pure form.

General Isolation Protocol

The isolation of Xylopinine from plant material typically follows a classical alkaloid extraction procedure. While specific details may vary depending on the plant matrix, a general workflow is outlined below.

Step-by-Step Methodology:

-

Material Preparation: The plant material (e.g., bark, roots) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with an organic solvent, often methanol or ethanol, over an extended period. This process is typically performed using a Soxhlet apparatus or maceration.

-

Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from other plant constituents.

-

The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble.

-

This aqueous layer is washed with a nonpolar organic solvent (e.g., hexane, diethyl ether) to remove neutral and acidic compounds.

-

The acidic aqueous layer is then basified (e.g., with NH₄OH or Na₂CO₃) to a pH of 9-10, deprotonating the alkaloids and making them soluble in organic solvents.

-

The alkaloids are then extracted into an immiscible organic solvent such as chloroform or dichloromethane.

-

-

Chromatographic Purification: The resulting crude alkaloid mixture is further purified using chromatographic techniques.

-

Column Chromatography: The mixture is often first subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification and isolation of Xylopinine, preparative HPLC is often employed, which can separate closely related alkaloids.[4]

-

Caption: General workflow for the isolation of Xylopinine from natural sources.

Chemical Synthesis

While Xylopinine can be isolated from natural sources, chemical synthesis offers several advantages, including the ability to produce larger quantities, control stereochemistry, and generate analogs for structure-activity relationship (SAR) studies.[1] Various synthetic strategies have been reported in the literature.[1]

Representative Synthetic Protocol: Bischler-Napieralski Reaction

A common approach to the synthesis of the tetrahydroprotoberberine core involves the Bischler-Napieralski reaction. An example of a synthetic route to racemic Xylopinine is presented below.

Step-by-Step Methodology:

-

Formation of the Amide: 3,4-Dimethoxyphenethylamine is reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent (e.g., DCC) or after conversion of the acid to its acid chloride to form the corresponding amide.

-

Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to effect an intramolecular electrophilic aromatic substitution, forming a dihydroisoquinoline intermediate.

-

Reduction of the Imine: The resulting dihydroisoquinoline is reduced to a tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄).

-

Pictet-Spengler Reaction: The tetrahydroisoquinoline is then reacted with formaldehyde in the presence of an acid catalyst. This reaction forms the final ring of the protoberberine skeleton, yielding Xylopinine.[1]

Caption: A simplified synthetic workflow for Xylopinine.

Physicochemical Properties

The hydrochloride salt of Xylopinine is typically used in research due to its increased solubility in aqueous media.

| Property | Value |

| Chemical Formula | C₂₁H₂₆ClNO₄ |

| Molecular Weight | 391.9 g/mol |

| Appearance | Crystalline solid |

| IUPAC Name | (13aS)-2,3,10,11-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[2,1-b]isoquinoline hydrochloride |

| Melting Point | 155-157 °C[1] |

Biological Activities and Pharmacological Potential

Xylopinine and its parent class of tetrahydroprotoberberine alkaloids exhibit a range of interesting biological activities.

Summary of Pharmacological Effects

-

Cytotoxic Activity: In vitro studies have demonstrated that Xylopinine possesses cytotoxic properties against various cancer cell lines.[1]

-

Antimicrobial Activity: Xylopinine has shown activity against a range of microbes.[1]

-

Antimalarial Activity: Notably, it has been investigated for its potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]

-

Stereoselective Effects: The biological activity of Xylopinine is often stereoselective, with the naturally occurring (S)-enantiomer typically showing greater potency.[1]

The broader class of berberine alkaloids, to which Xylopinine is related, has been studied for a wide array of pharmacological effects, including:

-

Anti-inflammatory Properties: Berberine can suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[5][6]

-

Antioxidant Effects: These alkaloids can scavenge reactive oxygen species and enhance cellular antioxidant defense systems.[5][7]

-

Metabolic Regulation: Berberine and its derivatives are known to modulate metabolic pathways, including the potential to activate AMP-activated protein kinase (AMPK), which has implications for conditions like diabetes.[2][7]

Caption: Key pharmacological activities of Xylopinine and related alkaloids.

Future Directions and Conclusion

(+)-Berbine, 2,3,9,10-tetramethoxy-, hydrochloride (Xylopinine) remains a fascinating natural product with significant therapeutic potential. Its discovery and history underscore the importance of natural product chemistry in identifying novel drug leads. Future research should focus on elucidating its precise mechanisms of action, conducting more extensive in vivo studies to validate its therapeutic efficacy, and exploring the synthesis of novel analogs with improved potency and pharmacokinetic profiles. The stereoselective nature of its bioactivity also presents an opportunity for the development of highly specific therapeutic agents. The foundation of knowledge surrounding Xylopinine provides a solid platform for its continued investigation in the fields of medicinal chemistry and drug discovery.

References

- Smolecule. (2023, August 15). 2,3,9,10-Tetrahydroxyberberine.

- MDPI. (n.d.). Enantioselective Complexation of Xylopinine: A Cyclodextrin-Assisted CE and NMR Study.

- MDPI. (n.d.). Pharmacological properties and therapeutic potential of berberine: a comprehensive review.

- Benchchem. (n.d.). 2,3,9,10-Tetrahydroxyberberine | 162854-37-7.

- MDPI. (n.d.). Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G.

- YAKHAK HOEJI. (1996, April 30). Synthesis of Xylopinine.

- National Institutes of Health. (n.d.). Discovery of the First in Class 9-N-Berberine Derivative as Hypoglycemic Agent with Extra-Strong Action.

- PubChem. (n.d.). 2,3,9,10-Tetrahydroxyberberine | C17H14NO4+ | CID 443768.

- Wikipedia. (n.d.). Berberine.

- ResearchGate. (2025, December 21). Targeted isolation and identification of isoquinoline alkaloids from Xylopia ferruginea bark with anti Aβ-induced paralysis activity.

- ResearchGate. (n.d.). Synthesis of (S)-(-)-xylopinine and (S)-(+)-laudanosine.

- PubMed. (n.d.). Natural product isolation--how to get from biological material to pure compounds.

- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

- PubChem. (n.d.). (-)-Xylopinine | C21H25NO4 | CID 226520.

- Natpro vn. (n.d.). Isolation of Natural Products.

- Frontiers. (n.d.). A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside.

- ResearchGate. (2025, August 6). Enantioselective Synthesis of (+)-(S)Laudanosine and (-)-(S)-Xylopinine.

- PubMed. (2015, November 20). Synthesis and Biological Evaluation of Chlorinated Analogs of Leukotoxin Diol.

- ResearchGate. (n.d.). Therapeutic effect of berberine on metabolic diseases: Both pharmacological data and clinical evidence.

- MDPI. (n.d.). Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine and the Related Natural Products Norketoyobyrine and Naucleficine.

- PubMed. (2021, May 27). Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G.

- PubMed Central. (n.d.). Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders.

- MDPI. (2022, October 5). Extraction and Isolation of Natural Products.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of the First in Class 9-N-Berberine Derivative as Hypoglycemic Agent with Extra-Strong Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. natpro.com.vn [natpro.com.vn]

- 5. Buy 2,3,9,10-Tetrahydroxyberberine | 162854-37-7 [smolecule.com]

- 6. Pharmacological properties and therapeutic potential of berberine: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3,9,10-Tetrahydroxyberberine | 162854-37-7 | Benchchem [benchchem.com]

Initial Studies on the Antimicrobial Properties of Berberine Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Berberine, an isoquinoline quaternary alkaloid derived from various medicinal plants, has a long history in traditional medicine for treating infectious diseases. This technical guide provides a comprehensive overview of the antimicrobial properties of its hydrochloride salt, Berberine Hydrochloride (BBR). It is intended for researchers, scientists, and drug development professionals. This document synthesizes current knowledge on BBR's spectrum of activity, delves into its multifaceted mechanisms of action, and provides detailed, field-proven protocols for its evaluation. We will explore its direct antimicrobial effects, its potent anti-biofilm capabilities, and its synergistic potential with conventional antibiotics, positioning BBR as a compelling candidate for further investigation in the fight against antimicrobial resistance.

Introduction: Re-evaluating a Traditional Compound

Berberine is a natural alkaloid found in the roots and stem bark of plants such as those in the Berberis genus (e.g., Berberis vulgaris), Coptis chinensis (Goldenseal), and Phellodendron amurense.[1][2] For centuries, extracts containing berberine have been utilized in traditional Chinese and Ayurvedic medicine, primarily for the treatment of diarrheal diseases and other infections. While its clinical use has been widespread, a detailed understanding of its antimicrobial capabilities at a molecular level is crucial for its modern development. The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel antimicrobial agents and therapeutic strategies.[3][4] Berberine hydrochloride, with its multiple modes of action and a low propensity for inducing resistance, presents a significant opportunity.[5][6] This guide serves to consolidate the foundational scientific data and provide robust experimental frameworks for researchers initiating studies on this promising compound.

Spectrum of Antimicrobial Activity

Berberine hydrochloride exhibits a broad spectrum of activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][7] Its efficacy varies depending on the microbial species. Generally, Gram-positive bacteria have been found to be more susceptible to berberine than Gram-negative bacteria.[6]

The antimicrobial potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Below is a summary of reported MIC values for BBR against several clinically relevant pathogens.

| Microbial Species | Strain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 32 - 128 | [8] |

| Staphylococcus aureus | NCTC8325 | 256 | [9] |

| Coagulase-Negative Staphylococci | Reference Strains | 16 - 512 | [10] |

| Pseudomonas aeruginosa | Standard Strain | 1280 | [11] |

| Acinetobacter baumannii (MDR) | Clinical Isolates | ≥256 | [2] |

| Candida albicans | Standard Strain | 64 - 128 | [12] |

| Cryptococcus neoformans | Standard Strain | 64 - 128 | [12] |

| Trichophyton mentagrophytes | Standard Strain | 64 | [12] |

Core Antimicrobial Mechanisms of Action

A key attribute of Berberine hydrochloride is its pleiotropic, or multi-target, mechanism of action, which contributes to its broad-spectrum activity and the low observed rates of bacterial resistance.[1][7] Unlike conventional antibiotics that often have a single, specific target, BBR disrupts several fundamental cellular processes simultaneously.

The primary mechanisms include:

-

Disruption of Cell Wall and Membrane Integrity: BBR can damage the bacterial cell envelope, leading to increased membrane permeability.[13][14] This disruption causes the leakage of essential intracellular components like ions (K+), ATP, and even nucleic acids and proteins, ultimately leading to cell death.[7][14]

-

Inhibition of Nucleic Acid and Protein Synthesis: Berberine has been shown to intercalate with DNA, which can inhibit DNA replication and RNA transcription.[10][15] This interference with the central dogma of molecular biology halts essential cellular processes. It can also inhibit protein synthesis, further contributing to its bacteriostatic or bactericidal effects.[1][14]

-

Inhibition of Cell Division: BBR can inhibit the formation of the Z-ring by targeting the FtsZ protein, a key component of the bacterial cytoskeleton that is essential for cell division.[1][16] This action leads to filamentation and eventual death of the bacterial cell.

-

Induction of Oxidative Stress: Studies have shown that BBR can lead to the generation of reactive oxygen species (ROS) within bacterial cells.[7][13] The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA.

-

Metabolic Disruption: BBR can significantly perturb bacterial metabolism, including amino acid metabolism, carbon metabolism, and energy metabolism, leading to a reduction in intracellular ATP levels.

Caption: Multifaceted mechanisms of action of Berberine Hydrochloride.

Anti-Biofilm and Quorum Sensing Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Berberine has demonstrated significant activity in both preventing the formation of biofilms and disrupting established ones.[9][17]

BBR's anti-biofilm activity is often exerted at sub-MIC concentrations, meaning it can inhibit biofilm formation without killing the planktonic (free-floating) bacteria.[17] The mechanisms for this include:

-

Inhibition of Initial Attachment: BBR can interfere with the initial adhesion of bacteria to surfaces, a critical first step in biofilm formation.[17][18]

-

Interference with Extracellular Polymeric Substance (EPS) Production: It can downregulate the genes responsible for producing the EPS matrix, which is the protective scaffolding of the biofilm.[17]

-

Quorum Sensing (QS) Inhibition: BBR can interfere with bacterial cell-to-cell communication systems (quorum sensing).[11] By disrupting QS signaling, BBR can prevent the coordinated expression of virulence factors and genes required for biofilm maturation.[18]

Caption: Standard experimental workflow for a biofilm inhibition assay.

Synergistic Activity with Conventional Antibiotics

One of the most promising areas of BBR research is its ability to act synergistically with existing antibiotics, potentially restoring the efficacy of drugs against resistant strains.[2][8] This is particularly relevant for combatting MDR bacteria.